3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid
Overview
Description
3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that features a chlorinated phenyl group attached to an oxazole ring, which is further substituted with a carboxylic acid group
Scientific Research Applications
3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure with oxazole compounds, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as indole derivatives, are known to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit the biosynthesis of prostaglandins .
Biochemical Pathways
For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of related compounds, such as tolfenamic acid, have been studied . Tolfenamic acid, for instance, has been shown to have good oral absorption and bioavailability .
Result of Action
Related compounds, such as pyrazoline derivatives, have been reported to have significant biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
For instance, short-chain fatty acids, which are produced by the bacterial fermentation of dietary fiber, have been shown to modulate different processes and have anti-inflammatory and immunomodulatory effects .
Safety and Hazards
Future Directions
Research into similar compounds continues to advance. For instance, recent advances in the synthesis of borinic acids and their derivatives have been reviewed, highlighting their use in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials . This suggests that there may be potential for future research and applications of “3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid” and similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the oxazole ring or the phenyl group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1,2-oxazole-5-carboxylic acid: Similar structure but with the chlorine atom in a different position.
3-(3-Bromophenyl)-1,2-oxazole-5-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
3-(3-Methylphenyl)-1,2-oxazole-5-carboxylic acid: Similar structure with a methyl group instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and biological activity
Properties
IUPAC Name |
3-(3-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYLKRYOMWDUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652902 | |
Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100517-43-9 | |
Record name | 3-(3-Chlorophenyl)-5-isoxazolecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100517-43-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Chlorophenyl)-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(3-chlorophenyl)-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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